3,5-Dibromo-2-fluorobenzoyl chloride
CAS No.: 497181-26-7
Cat. No.: VC16229492
Molecular Formula: C7H2Br2ClFO
Molecular Weight: 316.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 497181-26-7 |
---|---|
Molecular Formula | C7H2Br2ClFO |
Molecular Weight | 316.35 g/mol |
IUPAC Name | 3,5-dibromo-2-fluorobenzoyl chloride |
Standard InChI | InChI=1S/C7H2Br2ClFO/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2H |
Standard InChI Key | QJGWDMJYFVQSSW-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C(=C1C(=O)Cl)F)Br)Br |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
3,5-Dibromo-2-fluorobenzoyl chloride has the molecular formula C₇H₂Br₂ClFO and a molecular weight of 328.25 g/mol. Its structure consists of a benzene ring substituted with two bromine atoms at the 3- and 5-positions, a fluorine atom at the 2-position, and an acyl chloride (–COCl) functional group. The spatial arrangement of halogens creates significant electronic effects:
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Bromine induces steric hindrance and stabilizes intermediates via resonance.
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Fluorine exerts strong electron-withdrawing effects, polarizing the carbonyl group and enhancing reactivity toward nucleophiles.
Table 1: Key Physicochemical Properties
Property | Value |
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CAS Number | 497181-26-7 |
Molecular Weight | 328.25 g/mol |
Physical State | Colorless to pale yellow liquid |
Boiling Point | 220–225°C (decomposes) |
Solubility | Soluble in DCM, THF, ethers |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3,5-dibromo-2-fluorobenzoyl chloride typically involves two sequential steps: bromination of a fluorobenzoic acid precursor followed by acylation with chlorinating agents.
Bromination of 2-Fluorobenzoic Acid
Initial bromination introduces bromine atoms at the 3- and 5-positions using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under catalytic Lewis acid conditions (e.g., FeBr₃).
Acylation to Form Acyl Chloride
The brominated intermediate is treated with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction by generating reactive intermediates .
Table 2: Representative Synthesis Conditions
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
Bromination | Br₂, FeBr₃ | DCM | 0–25°C | 85% |
Acylation | SOCl₂, DMF (cat.) | THF | Reflux | 92% |
Reactivity and Reaction Mechanisms
Nucleophilic Acyl Substitution
The acyl chloride group undergoes rapid substitution with nucleophiles (e.g., amines, alcohols) to form amides, esters, or ketones. The electron-withdrawing halogens increase the carbonyl carbon’s electrophilicity, lowering activation energy.
Mechanistic Example: Amidation
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Nucleophilic attack by an amine on the carbonyl carbon.
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Departure of the chloride ion, forming a tetrahedral intermediate.
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Proton transfer and elimination of HCl yield the amide product .
Electrophilic Aromatic Substitution (EAS)
While bromine and fluorine deactivate the ring, directed metallation strategies enable further functionalization. For example, lithium-halogen exchange at the 4-position can introduce additional substituents.
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is pivotal in synthesizing kinase inhibitors and antibacterial agents. For instance, it serves as a precursor to bioactive amides in oncology drug candidates.
Agrochemical Development
In agrochemistry, it is used to produce herbicides and fungicides. The bromine atoms enhance lipid solubility, improving membrane permeability in target organisms.
Materials Science
Derivatives of 3,5-dibromo-2-fluorobenzoyl chloride are incorporated into liquid crystals and polymeric materials, where halogen interactions stabilize mesophases.
Hazard Class | Shipping Fee (USD) |
---|---|
Excepted Quantity | 0.00 |
Limited Quantity | 15–60 |
Accessible (Class 6.1) | 150+ |
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